molecular formula C9H9NO3 B14853321 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde

4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde

Cat. No.: B14853321
M. Wt: 179.17 g/mol
InChI Key: LPPKIOBPMANXNM-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a dioxolane moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde typically involves the reaction of pyridine-4-carboxaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluene sulfonic acid. The reaction is carried out in a solvent like benzene or toluene, and a Dean-Stark apparatus is used to remove water azeotropically from the reaction mixture. The product is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 4-(1,3-Dioxolan-2-YL)pyridine-2-carboxylic acid.

    Reduction: 4-(1,3-Dioxolan-2-YL)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane moiety can act as a protecting group for the aldehyde, influencing the compound’s reactivity and stability. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxolan-2-YL)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane and aldehyde functional groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-8-5-7(1-2-10-8)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2

InChI Key

LPPKIOBPMANXNM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=NC=C2)C=O

Origin of Product

United States

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